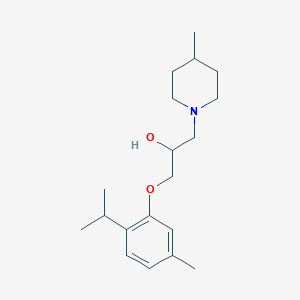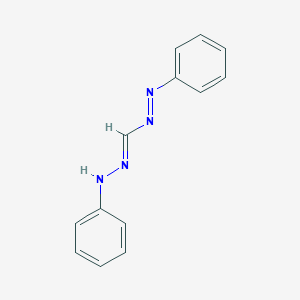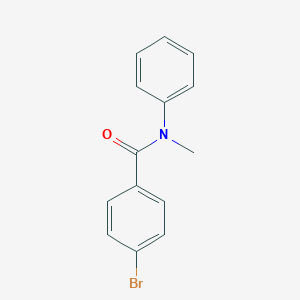
6-Tert-butylpyridin-1-ium-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butylpyridin-1-ium-3-sulfonate, commonly known as TBP or TBP-SO3, is a sulfonated pyridinium-based ionic liquid. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of TBP-SO3 is not fully understood. However, it is believed that its unique properties, such as its high polarity and low viscosity, contribute to its effectiveness as a catalyst and extractant. TBP-SO3 has also been shown to form stable complexes with metal ions, which may contribute to its effectiveness in separation science.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of TBP-SO3. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also biodegradable, making it an environmentally friendly choice for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
TBP-SO3 has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has a long shelf life. It is also stable under a wide range of conditions, making it a versatile choice for various applications. However, TBP-SO3 has some limitations. It is hygroscopic, meaning it absorbs moisture from the air, which can affect its properties. It is also not compatible with some materials, such as certain plastics and elastomers.
Orientations Futures
There are several future directions for the research and development of TBP-SO3. One area of interest is its application in the field of renewable energy. TBP-SO3 has shown promise as an electrolyte in batteries and supercapacitors, and further research in this area could lead to more efficient and sustainable energy storage devices. Another area of interest is its application in the pharmaceutical industry. TBP-SO3 has been shown to be an effective extractant for the separation of metal ions, which could be useful in the production of certain drugs. Additionally, further research on the mechanism of action of TBP-SO3 could lead to the development of new and improved catalysts and extractants.
Conclusion
In conclusion, TBP-SO3 is a sulfonated pyridinium-based ionic liquid with unique properties and potential applications in various fields. Its easy synthesis method, stability, and versatility make it a popular choice for researchers. Further research and development in this area could lead to significant advancements in various fields, including renewable energy and pharmaceuticals.
Méthodes De Synthèse
TBP-SO3 can be synthesized through a simple two-step process. First, 6-tert-butylpyridine is reacted with sulfur trioxide to form 6-tert-butylpyridine-1-sulfonic acid. Then, the acid is neutralized with sodium hydroxide to form TBP-SO3. The synthesis of TBP-SO3 is relatively easy and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
TBP-SO3 has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and separation science. It has been shown to be an effective catalyst in organic reactions such as esterification, transesterification, and aldol condensation. TBP-SO3 has also been used as an electrolyte in electrochemical devices such as batteries and supercapacitors. In addition, it has been used as an extractant in liquid-liquid extraction processes for the separation of metal ions.
Propriétés
Formule moléculaire |
C9H13NO3S |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
6-tert-butylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)8-5-4-7(6-10-8)14(11,12)13/h4-6H,1-3H3,(H,11,12,13) |
Clé InChI |
XEVUIGKUJOBERU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC(C)(C)C1=[NH+]C=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



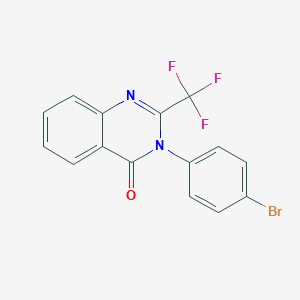
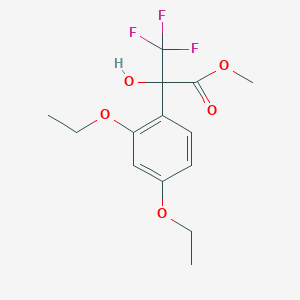
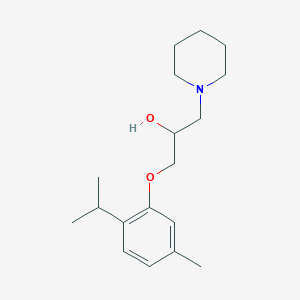
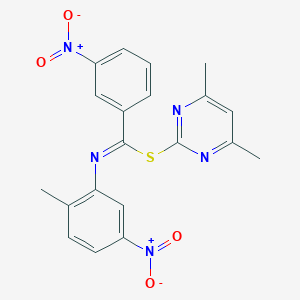
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)


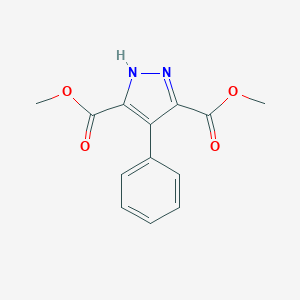
![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)
